molecular formula C18H20FN5O2 B2363027 N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-76-8

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2363027
CAS No.: 946280-76-8
M. Wt: 357.389
InChI Key: GQIGJROJKZWSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H20FN5O2 and its molecular weight is 357.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c19-12-6-8-14(9-7-12)23-10-11-24-17(26)15(21-22-18(23)24)16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGJROJKZWSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C20H25N5O
  • Molecular Weight : 383.4 g/mol

The structural representation of the compound is critical for understanding its biological interactions. The presence of the imidazo[2,1-c][1,2,4]triazine moiety is particularly noteworthy due to its implications in various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Activity : Compounds within this class have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Enzyme Inhibition : These compounds often act as inhibitors of specific kinases and other enzymes involved in cellular signaling pathways.

Antitumor Activity

A study investigated the effects of similar triazine derivatives on human cancer cell lines (e.g., MDA-MB-231). The results indicated that certain derivatives significantly suppressed cell viability and proliferation. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
36MDA-MB-23115Induces degradation of eEF2K protein
36HCC180620Comparable effect to paclitaxel

This highlights the potential for this compound as a therapeutic agent in treating triple-negative breast cancer (TNBC) .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds. The findings showed that these compounds exhibited high antibacterial and antifungal activities compared to standard antibiotics. The following table summarizes the results:

CompoundBacteria TestedZone of Inhibition (mm)
N-cyclohexyl derivativeStaphylococcus aureus18
N-cyclohexyl derivativeEscherichia coli20

These results suggest that N-cyclohexyl derivatives could serve as effective alternatives in combating resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis.
  • Cell Cycle Arrest : By interfering with key regulatory proteins like eEF2K, it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways.

Preparation Methods

Cyclocondensation of Triazine-Thiol Precursors

A widely adopted method involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with α-halocarbonyl compounds. For example, reacting 4-amino-5-mercapto-1,2,4-triazole (1 ) with ethyl bromoacetate (2 ) in dimethylformamide (DMF) under basic conditions yields the thiadiazine intermediate (3 ), which undergoes intramolecular cyclization upon heating to form the imidazo-triazine core (4 ). This route mirrors the synthesis of triazolothiadiazines described by Foroughifar et al., where sodium hydride facilitates deprotonation and cyclization.

Reaction Conditions :

  • Solvent: DMF or ethanol
  • Base: NaH or K₂CO₃
  • Temperature: 80–100°C
  • Yield: 60–75%

Oxidative Ring-Closure Approaches

An alternative strategy employs oxidative cyclization of hydrazine derivatives. Treatment of 6-phenyl-4,5-dihydro-1,2,4-triazine-3-amine (5 ) with lead tetraacetate in acetic acid induces dehydrogenation, forming the unsaturated triazine ring (6 ). Subsequent reaction with chloroacetyl chloride introduces the imidazole moiety, completing the fused core (7 ).

Functionalization of the Core Structure

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is typically introduced via Suzuki-Miyaura cross-coupling. Bromination of the triazine core at position 8 generates the electrophilic site (8 ), which reacts with 4-fluorophenylboronic acid (9 ) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene-water mixture.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: Na₂CO₃
  • Solvent: Toluene/H₂O (3:1)
  • Temperature: 90°C, 12 h
  • Yield: 82%

Installation of the Cyclohexyl Carboxamide

The carboxamide group is introduced via nucleophilic acyl substitution. Activation of the 3-carboxylic acid (10 ) with thionyl chloride forms the acyl chloride (11 ), which reacts with cyclohexylamine (12 ) in dichloromethane (DCM) at 0°C. This method, adapted from solvent recycling techniques in patent CN110746322A, achieves >90% conversion when using excess amine.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Polar Aprotic Solvents

DMF enhances reaction rates in cyclization steps due to its high polarity and ability to stabilize charged intermediates. Comparative studies show a 20% yield increase in DMF versus ethanol for triazine-thiol condensations.

Acid Catalysis in Cyclization

p-Toluenesulfonic acid (p-TsOH) proves effective in promoting regioselective cyclization. For instance, Marathe et al. demonstrated that p-TsOH (10 mol%) in DMF at 100°C directs exclusive formation of the desired regioisomer.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (petroleum ether/ethyl acetate, 3:1) remains the standard for isolating intermediates. High-performance liquid chromatography (HPLC) with C18 columns resolves final product purity (>99%).

Spectroscopic Confirmation

  • ¹H NMR : The 4-fluorophenyl group exhibits characteristic doublets at δ 7.45–7.52 ppm (J = 8.6 Hz).
  • X-ray Crystallography : Patent CN110746322A highlights the utility of single-crystal X-ray analysis for unambiguous structural assignment, as demonstrated for analogous triazolothiadiazines.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Step Method Conditions Yield (%) Reference
Core cyclization NaH/DMF, 80°C 12 h, N₂ atmosphere 75
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O 90°C, 12 h 82
Amidation SOCl₂, DCM, 0°C 2 h, then cyclohexylamine 91

Q & A

Q. Q1. What are the key synthetic pathways for synthesizing N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the imidazo-triazine core.
  • Functionalization : Introducing the 4-fluorophenyl and cyclohexylcarboxamide groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound, with mobile phases optimized for polar functional groups .
    Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity.

Q. Q2. How can the structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH groups at δ 8–10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₀H₂₂FN₅O₂ requires exact mass 395.1764).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters like temperature (e.g., 80°C vs. 100°C), solvent (polar aprotic vs. non-polar), and catalyst loading.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics.
  • Byproduct Analysis : LC-MS to identify side products (e.g., dimerization or oxidation artifacts) and modify protecting groups or stoichiometry .

Q. Q4. How to resolve contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Comparative SAR Studies : Test the target compound alongside analogs (e.g., ethyl esters or methyl-substituted derivatives) in standardized assays (e.g., IC₅₀ in cancer cell lines).
  • Target Profiling : Use kinase inhibition panels or receptor-binding assays to identify off-target effects.
  • Data Reprodubility : Validate results across multiple labs with controlled conditions (e.g., pH, serum concentration) .

Q. Q5. What methodologies are recommended for assessing the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere) to identify decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic/endothermic events.
  • TG-FTIR Coupling : Analyze gaseous decomposition products (e.g., CO₂, NH₃) to infer degradation mechanisms .

Q. Q6. How to design derivatives to improve blood-brain barrier (BBB) permeability while retaining activity?

Methodological Answer:

  • Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance logP values while avoiding excessive hydrophobicity.
  • HPLC-Based Permeability Screening : Use immobilized artificial membrane (IAM) columns to predict BBB penetration. Compare retention times with known CNS drugs .
  • In Vivo Validation : Radiolabel the compound and measure brain-to-plasma ratios in rodent models .

Q. Q7. What strategies are effective in assessing the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

  • In Vitro ADME : Microsomal stability assays (e.g., liver microsomes for CYP450 metabolism) and plasma protein binding (ultrafiltration).
  • Pharmacodynamic Markers : Pair PK studies with biomarker analysis (e.g., tumor volume reduction in xenograft models).
  • LC-MS/MS Quantification : Develop a sensitive method with a lower limit of quantification (LLOQ) ≤1 ng/mL for plasma/tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.